REACTION_CXSMILES
|
C(C1[CH:8]=[CH:7][C:6]([N:9]2[C:17]3[CH:16]=[CH:15][N:14]=[CH:13][C:12]=3[N:11]=[C:10]2[CH3:18])=[CH:5][CH:4]=1)#N.[OH-:19].[Na+].[CH2:21]([OH:23])[CH3:22]>>[CH3:18][C:10]1[N:9]([C:6]2[CH:7]=[CH:8][C:22]([C:21]([OH:19])=[O:23])=[CH:4][CH:5]=2)[C:17]2[CH:16]=[CH:15][N:14]=[CH:13][C:12]=2[N:11]=1 |f:1.2|
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)N1C(=NC=2C=NC=CC21)C
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Name
|
|
Quantity
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55 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 11/2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
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The solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
the brown residue was dissolved in water
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Type
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ADDITION
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Details
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Glacial acetic acid (ca 33 ml) was added slowly
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Type
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CUSTOM
|
Details
|
The buff solid which precipitated
|
Type
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FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 70° C
|
Name
|
|
Type
|
|
Smiles
|
CC=1N(C2=C(C=NC=C2)N1)C1=CC=C(C(=O)O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |